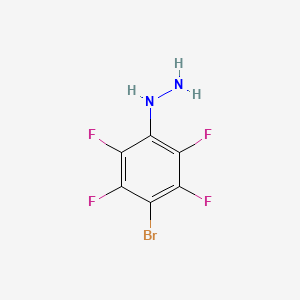

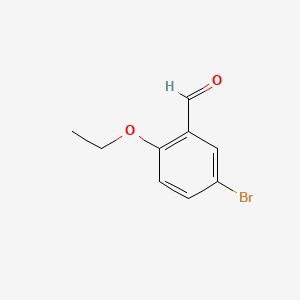

![molecular formula C22H20O3 B1267272 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one CAS No. 27628-06-4](/img/structure/B1267272.png)

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one

Vue d'ensemble

Description

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C22H20O3 . It is also known as DPPE or bisbenzylideneacetone. The compound is solid in its physical form .

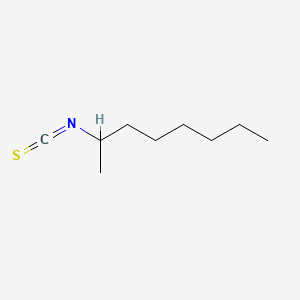

Molecular Structure Analysis

The molecular structure of 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one is represented by the InChI code: 1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one is a solid compound . It has a molecular weight of 332.4 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique

Neurology Research

1-[3,4-bis(phenylmethoxy)phenyl]ethanone: is utilized in neurology research as a chemical standard for studying neurotransmission. It’s particularly relevant in the areas of depression, Parkinson’s disease, schizophrenia, stress, anxiety, and pain management. The compound serves as a reference for adrenergic receptors, which are critical in the signaling pathways affecting mood and cognitive functions .

Pain and Inflammation

This compound is also used in the study of pain and inflammation. It can act as a precursor or a comparator in synthesizing molecules that target pain pathways. Research in this area could lead to the development of new analgesics that are more effective and have fewer side effects than current medications .

Molecular Formula and Weight Determination

In the field of analytical chemistry, 1-[3,4-bis(phenylmethoxy)phenyl]ethanone is used to determine molecular formulas and weights. Its known molecular formula, C22H20O3 , and molecular weight, 332.39 g/mol , serve as a benchmark for calibrating instruments and verifying the accuracy of experimental results .

Chemical Property Analysis

Chemists utilize this compound to understand the physical properties such as melting point, boiling point, and density. These properties are essential for identifying the compound and predicting its behavior in various chemical reactions .

Custom Synthesis

The compound is often involved in custom synthesis projects. Researchers use it to create novel molecules, which may have unique properties or biological activities. This is particularly important in drug discovery and the development of new materials .

Reference Standards

1-[3,4-bis(phenylmethoxy)phenyl]ethanone: is available as a reference standard. It is used to ensure the quality and consistency of chemical analyses in research laboratories. Having accurate reference standards is crucial for validating the findings of scientific experiments .

Educational Purposes

In academia, this compound is used for educational purposes, particularly in teaching advanced organic chemistry and pharmacology. It provides a practical example of complex organic synthesis and the pharmacodynamics of drug-like molecules .

Regulatory Compliance

Lastly, it plays a role in regulatory compliance. As a controlled substance, documentation and adherence to regulations are required for its use. This ensures that research using this compound is conducted responsibly and ethically .

Mécanisme D'action

1-[3,4-bis(phenylmethoxy)phenyl]ethanone, also known as 1-(3,4-Bis(benzyloxy)phenyl)ethanone or 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one, is a compound of interest in the field of neurology . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is categorized under adrenergic receptors, neurotransmission, depression, parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation . This suggests that the compound may interact with receptors or enzymes involved in these neurological processes.

Pharmacokinetics

Its molecular weight is 332.39 , and it has a density of 1.144g/cm3 . The compound has a boiling point of 495ºC at 760mmHg . These properties may influence its bioavailability and pharmacokinetics, but further studies are needed to elucidate these aspects.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSAYZQTPQUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309242 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

CAS RN |

27628-06-4 | |

| Record name | NSC211430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

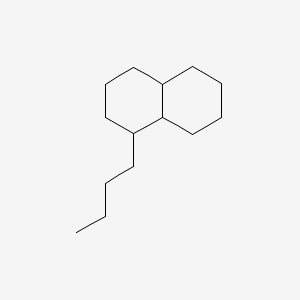

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)